Cas no 93893-68-6 (1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-)

1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- structure
93893-68-6 structure
Product Name:1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
CAS No:93893-68-6
MF:C35H52O2
MW:504.786190986633
CID:813750
PubChem ID:44146380
Update Time:2025-04-19

1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ol]
    • 6-tert-butyl-4-[(6-tert-butyl-5-hydroxy-1,1,3,3-tetramethyl-2H-inden-4-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol
    • NS00063980
    • 93893-68-6
    • DTXSID40917284
    • EINECS 299-659-7
    • 4,4'-Methylenebis(6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ol)
    • 4,4'-Methylenebis(6-tert-butyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol)
    • 1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
    • Inchi: 1S/C35H52O2/c1-30(2,3)24-16-22-26(34(11,12)18-32(22,7)8)20(28(24)36)15-21-27-23(33(9,10)19-35(27,13)14)17-25(29(21)37)31(4,5)6/h16-17,36-37H,15,18-19H2,1-14H3
    • InChI Key: YFVWRGVVIOMGGV-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)(C)C)=CC2=C(C=1CC1=C(C(C(C)(C)C)=CC3=C1C(C)(C)CC3(C)C)O)C(C)(C)CC2(C)C

Computed Properties

  • Exact Mass: 504.397
  • Monoisotopic Mass: 504.397
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 4
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2
  • XLogP3: 11.6

Experimental Properties

  • Density: 0.988
  • Boiling Point: 519.5°C at 760 mmHg
  • Flash Point: 195.2°C
  • Refractive Index: 1.529
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